molecular formula C5H3Br B14662957 1,3-Pentadiyne, 1-bromo- CAS No. 40201-94-3

1,3-Pentadiyne, 1-bromo-

Cat. No.: B14662957
CAS No.: 40201-94-3
M. Wt: 142.98 g/mol
InChI Key: YBWNEWXRSMOCQW-UHFFFAOYSA-N
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Description

1,3-Pentadiyne, 1-bromo- is an organic compound characterized by the presence of a bromine atom attached to the first carbon of a pentadiyne chain. This compound is part of the larger family of conjugated dienes, which are known for their unique reactivity due to the presence of alternating double and single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Pentadiyne, 1-bromo- can be synthesized through various methods, including electrophilic addition reactions. One common method involves the addition of hydrogen bromide (HBr) to 1,3-pentadiyne under controlled conditions. The reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom .

Industrial Production Methods

Industrial production of 1,3-Pentadiyne, 1-bromo- often involves large-scale electrophilic addition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants to favor the desired product formation .

Chemical Reactions Analysis

Types of Reactions

1,3-Pentadiyne, 1-bromo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1,3-Pentadiyne, 1-bromo- include hydrogen bromide (HBr), bromine (Br2), and other electrophiles. The reaction conditions often involve controlling the temperature and solvent to achieve the desired product .

Major Products Formed

The major products formed from the reactions of 1,3-Pentadiyne, 1-bromo- include 1-bromo-2-pentene and other substituted pentadiynes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Pentadiyne, 1-bromo- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Pentadiyne, 1-bromo- involves its reactivity as a conjugated diene. The presence of alternating double and single bonds allows it to participate in various electrophilic addition and substitution reactions. The bromine atom can act as a leaving group, facilitating the formation of new bonds and the generation of reactive intermediates .

Properties

CAS No.

40201-94-3

Molecular Formula

C5H3Br

Molecular Weight

142.98 g/mol

IUPAC Name

1-bromopenta-1,3-diyne

InChI

InChI=1S/C5H3Br/c1-2-3-4-5-6/h1H3

InChI Key

YBWNEWXRSMOCQW-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CBr

Origin of Product

United States

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